Triallylamine

Description

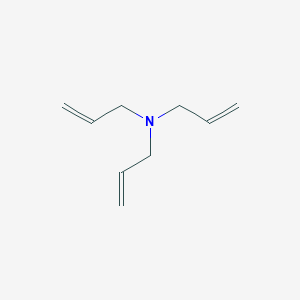

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYJNCGUESNPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28182-47-0 | |

| Record name | 2-Propen-1-amine, N,N-di-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28182-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026174 | |

| Record name | Triallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triallylamine appears as a colorless liquid with a fishlike odor. Density 0.800 g / cm3 and insoluble in water. Hence floats on water. Flash point 103 °F. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless to dark-brown liquid with a musty, ammonia-like odor; [CHEMINFO] | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propen-1-amine, N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

311 to 313 °F at 760 mmHg (NTP, 1992), 155.5 °C | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

103 °F (NTP, 1992), 103 °F OC. | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

2.5 mg/mL (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, and benzene, In water, 2,500 mg/l @ 25 °C | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.809 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.809 @ 20 °C | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.73 (Air= 1) | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.64 [mmHg], 3.64 mm Hg @ 25 °C | |

| Record name | Triallylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Dark brown liquid | |

CAS No. |

102-70-5 | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIALLYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-amine, N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6N19XC04R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °F (NTP, 1992), less than -70 °C | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Triallylamine: Chemical Structure, Properties, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylamine is a versatile tertiary amine with the chemical formula (C₃H₅)₃N. Characterized by the presence of three allyl groups attached to a central nitrogen atom, it serves as a valuable building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound. Detailed experimental protocols for its synthesis and selected transformations are provided, alongside spectroscopic data for its characterization. While this compound itself is not a therapeutic agent, its derivatives have been explored for various applications, and an understanding of its chemistry is pertinent for professionals in chemical and pharmaceutical research.

Chemical Structure and Identification

This compound is systematically named N,N-bis(prop-2-en-1-yl)prop-2-en-1-amine. Its structure consists of a central nitrogen atom bonded to three allyl groups.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N,N-bis(prop-2-enyl)prop-2-en-1-amine |

| CAS Number | 102-70-5[1] |

| Molecular Formula | C₉H₁₅N[1] |

| SMILES | C=CCN(CC=C)CC=C |

| InChI | 1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 |

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic fish-like or ammonia-like odor.[2] It is flammable and should be handled with appropriate safety precautions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 137.22 g/mol | [1] |

| Density | 0.809 g/cm³ at 25 °C | [2] |

| Boiling Point | 155-156 °C | [2] |

| Melting Point | -70 °C | |

| Flash Point | 39.4 °C | [2] |

| Water Solubility | Slightly soluble | [2] |

| Refractive Index | 1.451 at 20 °C | |

| pKa | 8.31 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound in CDCl₃ typically shows three main signals corresponding to the different types of protons in the allyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

IR (Infrared) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the C-H bonds of the alkene and alkane groups, the C=C double bond, and the C-N bond.[1]

Table 3: Spectroscopic Data of this compound

| Spectroscopy | **Characteristic Peaks/Shifts (ppm or cm⁻¹) ** |

| ¹H NMR (CDCl₃) | ~5.8-6.0 (m, 3H, -CH=), ~5.1-5.2 (m, 6H, =CH₂), ~3.1 (d, 6H, N-CH₂-) |

| ¹³C NMR (CDCl₃) | ~135 (=CH), ~116 (=CH₂), ~56 (N-CH₂) |

| IR (liquid film) | ~3080 (C-H stretch, =C-H), ~2980, 2850 (C-H stretch, -C-H), ~1645 (C=C stretch), ~995, 915 (C-H bend, =C-H) |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reaction of allyl chloride with ammonia (B1221849) under elevated temperature and pressure.[2][3] This reaction also produces monoallylamine and diallylamine (B93489) as byproducts.

Reaction: 3 CH₂=CHCH₂Cl + NH₃ → N(CH₂CH=CH₂)₃ + 3 HCl

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

Materials:

-

Allyl chloride

-

Aqueous ammonia solution (e.g., 28%)

-

Sodium hydroxide (B78521)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with an aqueous ammonia solution.

-

Cool the flask in an ice bath and slowly add allyl chloride dropwise with stirring. An excess of ammonia is used to favor the formation of the primary amine initially, which is then further alkylated.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it under reflux for several hours.

-

Cool the reaction mixture and make it basic by the addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude product, a mixture of mono-, di-, and this compound, is then purified by fractional distillation to isolate this compound.

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions of this compound

The three allyl groups in this compound are reactive and can participate in a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Ruthenium-Catalyzed Synthesis of 2-Ethyl-3-methylquinolines

This compound can react with anilines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines.[2] This reaction is a valuable method for the synthesis of substituted quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2-Ethyl-3-methylquinoline from Aniline and this compound

This is a representative protocol based on known ruthenium-catalyzed reactions.

Materials:

-

Aniline

-

This compound

-

Tris(triphenylphosphine)ruthenium(II) chloride (RuCl₂(PPh₃)₃)

-

Toluene (anhydrous)

-

Schlenk flask

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add aniline, this compound, and the ruthenium catalyst in anhydrous toluene.

-

Seal the flask and heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-ethyl-3-methylquinoline.

Caption: Workflow for quinoline synthesis.

Hydrozirconation

The alkene functional groups in this compound can undergo hydrozirconation upon treatment with Schwartz's reagent (Cp₂ZrHCl). This reaction forms an organozirconium intermediate that can be further functionalized, for example, by transmetalation.[2]

Cycloaddition Reactions

This compound can participate in cycloaddition reactions. For instance, it reacts with fluorinated 1,3,4-oxadiazoles to yield cage compounds of the octahydro-2,7-methanofuro[3,2-c]pyridine series.[2]

Biological Activity and Relevance in Drug Development

This compound itself is not known to have specific biological activity or be involved in defined signaling pathways relevant to drug development. Its primary use is as a chemical intermediate. However, the broader class of allylamine (B125299) derivatives includes compounds with significant biological activity, most notably as antifungal agents. These antifungal allylamines, such as naftifine (B1207962) and terbinafine, act by inhibiting the enzyme squalene (B77637) epoxidase, which is a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This mode of action is distinct from that of azole antifungals.

While this compound is not a direct precursor to these specific drugs, its chemistry is relevant to the synthesis of novel amine-containing compounds that could be explored for various therapeutic applications. The ability to functionalize the allyl groups provides a route to a diverse range of molecular architectures.

Safety and Handling

This compound is a flammable liquid and a corrosive substance that can cause severe skin and eye irritation.[1] It is also toxic if inhaled or ingested. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is incompatible with strong oxidizing agents.

Conclusion

This compound is a valuable and reactive chemical intermediate with a well-defined structure and set of properties. Its utility in organic synthesis is demonstrated through its participation in various reactions, including the formation of complex heterocyclic structures. While not a bioactive molecule in its own right in the context of drug development, the chemical principles and reactions associated with this compound are of interest to researchers and scientists involved in the synthesis of novel chemical entities with potential therapeutic applications. The experimental protocols provided herein offer a practical guide for the synthesis and utilization of this versatile compound.

References

An In-Depth Technical Guide to the Synthesis of Triallylamine from Allyl Chloride and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triallylamine from the reaction of allyl chloride and ammonia (B1221849). The document details the underlying reaction mechanism, experimental protocols, and methods for product purification, with a focus on providing actionable data and insights for laboratory and industrial applications.

Introduction

This compound, a tertiary amine with three allyl groups, is a versatile chemical intermediate with applications in the synthesis of polymers, resins, pharmaceuticals, and other specialty chemicals.[1][2] The primary industrial route to this compound involves the reaction of allyl chloride with ammonia.[1][3] This reaction, however, typically yields a mixture of monoallylamine, diallylamine (B93489), and this compound, making the selective synthesis of the tertiary amine a significant challenge.[1][2] This guide explores the reaction parameters that influence the product distribution and outlines strategies to enhance the yield of this compound.

Reaction Mechanism and Kinetics

The synthesis of this compound from allyl chloride and ammonia proceeds through a series of sequential nucleophilic substitution reactions. Ammonia initially attacks allyl chloride to form monoallylamine. The resulting primary amine is also nucleophilic and can further react with allyl chloride to produce diallylamine, a secondary amine. Finally, diallylamine can react with another molecule of allyl chloride to yield the desired this compound.

Figure 1: Reaction pathway for the synthesis of this compound.

The selectivity towards this compound is influenced by several factors, including the molar ratio of the reactants, temperature, pressure, and the presence of catalysts. A lower molar ratio of ammonia to allyl chloride generally favors the formation of more substituted amines, including this compound.

Quantitative Data Summary

The following table summarizes key quantitative data gathered from various sources regarding the synthesis of allylamines. It is important to note that many available protocols are optimized for the production of monoallylamine, resulting in low yields of this compound.

| Parameter | Value | Product Distribution/Yield | Catalyst | Reference |

| Molar Ratio (NH₃:Allyl Chloride) | High (e.g., 25:1) | High selectivity for monoallylamine (67.6%) | None specified | [4] |

| Molar Ratio (NH₃:Allyl Chloride) | 4.5:1 | Lower selectivity for monoallylamine (13.3%) | None specified | [4] |

| Temperature | 40-70°C | Monoallylamine: 87.8%, Diallylamine: 3.5%, this compound: 1.2% | None specified | [3] |

| Catalyst | Cu₂Cl₂ | Optimized for monoallylamine | Cu₂Cl₂ | [4] |

| Pressure | Heat and Pressure | General condition for manufacturing | Not specified | [1][3] |

Note: The data highlights a significant challenge in selectively synthesizing this compound. To increase the yield of this compound, it is recommended to explore lower molar ratios of ammonia to allyl chloride and to investigate the effect of catalysts under various temperature and pressure conditions.

Experimental Protocols

General Synthesis of Allylamines (Monoallylamine Optimized)

This protocol is adapted from a procedure optimized for monoallylamine synthesis and serves as a baseline for further optimization towards this compound.[3]

Materials:

-

Allyl chloride (98%)

-

Paraformaldehyde (92%)

-

12 wt% Ammonia/Methanol solution

-

24 wt% Hydroxylamine (B1172632) sulfate (B86663) solution

-

35 wt% Sulfuric acid

-

27 wt% Sodium hydroxide (B78521) solution

Equipment:

-

Stainless steel autoclave

-

Stirring mechanism

-

Temperature control system

Procedure:

-

Charge a stainless steel autoclave with 3.91 parts by weight of allyl chloride, 4.89 parts by weight of paraformaldehyde, and 28.4 parts by weight of a 12 wt% ammonia/methanol solution.

-

Stir the mixture at 40°C for 3 hours, then increase the temperature to 50°C for 2 hours, and finally to 70°C for 1 hour.

-

Cool the reaction mixture.

-

To the reaction mixture, add 51.3 parts by weight of an aqueous 24 wt% hydroxylamine sulfate solution and 22.7 parts by weight of 35 wt% sulfuric acid to adjust the pH to 0.8. Stir at 40°C for 30 minutes.

-

Add 61.3 parts by weight of an aqueous 27 wt% sodium hydroxide solution to adjust the pH to 13.

-

Analyze the resulting mixture by gas chromatography (GC) to determine the product distribution.

Note on Optimization for this compound: To shift the product distribution towards this compound, consider significantly reducing the molar ratio of the ammonia solution to allyl chloride. Further experimentation with temperature and pressure will be necessary to optimize the yield.

Purification by Fractional Distillation

The separation of monoallylamine, diallylamine, and this compound from the reaction mixture is typically achieved by fractional distillation due to their different boiling points.[2]

Boiling Points:

-

Monoallylamine: 55-58 °C

-

Diallylamine: 111-112 °C

-

This compound: 155-156 °C[1]

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Heating mantle with temperature control

-

Vacuum source (optional, for lower temperature distillation)

Procedure:

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide) to free the amines from their ammonium (B1175870) salts.

-

Separate the organic layer containing the allylamines.

-

Dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Set up the fractional distillation apparatus.

-

Carefully heat the distillation flask. The most volatile component, monoallylamine, will distill first. Collect the fraction boiling around 55-58 °C.

-

After the monoallylamine has been removed, increase the temperature to distill diallylamine, collecting the fraction around 111-112 °C.

-

Finally, the remaining liquid in the distillation flask will be enriched in this compound. Increase the temperature further to distill and collect the this compound fraction at approximately 155-156 °C.

-

The efficiency of the separation is highly dependent on the efficiency of the fractionating column and the control of the distillation rate.

Figure 2: General experimental workflow for synthesis and purification.

Advanced Synthesis and Purification Strategies

Phase Transfer Catalysis

Phase transfer catalysis (PTC) can be a valuable technique to enhance the reaction rate and selectivity in the synthesis of this compound. A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ion (from the aqueous phase) to the organic phase where it can deprotonate the intermediate ammonium salts, thus promoting further allylation. This can potentially lead to higher yields of this compound under milder reaction conditions. Further research into the application of specific phase transfer catalysts for this reaction is warranted.

Extractive Distillation

Due to the close boiling points of the allylamines, simple fractional distillation may not provide sufficient separation. Extractive distillation is an advanced separation technique that involves the addition of a high-boiling solvent to the mixture to alter the relative volatilities of the components, thereby facilitating their separation.[5][6] The selection of an appropriate solvent is critical for the success of this method.

Conclusion

The synthesis of this compound from allyl chloride and ammonia is a well-established industrial process, yet the selective production of the tertiary amine remains a significant challenge due to the formation of mono- and diallylamine byproducts. This guide has provided an overview of the reaction mechanism, summarized key quantitative data, and presented a general experimental protocol. To achieve higher yields of this compound, a systematic optimization of reaction conditions, particularly a lower ammonia to allyl chloride molar ratio, is crucial. Advanced techniques such as phase transfer catalysis and extractive distillation offer promising avenues for improving both the synthesis and purification processes. Further research and development in these areas are essential for developing more efficient and selective methods for the production of this compound.

References

Triallylamine (CAS No. 102-70-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallylamine (N,N-di-2-propenyl-2-propen-1-amine), a tertiary amine with the CAS number 102-70-5, is a versatile and reactive organic compound. Its unique structure, featuring three allyl groups attached to a central nitrogen atom, imparts a range of useful properties, making it a valuable intermediate and building block in various chemical syntheses. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development. Detailed experimental protocols for its synthesis and key reactions, along with comprehensive spectroscopic data, are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fish-like or ammoniacal odor.[1][2] It is a flammable and corrosive substance that requires careful handling.[1] The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 102-70-5 | [1] |

| Molecular Formula | C₉H₁₅N | [1] |

| Molecular Weight | 137.23 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fish-like, ammoniacal | [1] |

| Boiling Point | 150-151 °C | [1] |

| Melting Point | -70 °C | [1] |

| Density | 0.809 g/cm³ at 20°C | [1] |

| Flash Point | 31 °C (87.8 °F) - closed cup | [1] |

| Refractive Index (n²⁰/D) | 1.451 | [1] |

| Vapor Pressure | 90 mmHg at 80 °C | [3] |

| Water Solubility | Slightly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, and benzene | [1] |

| pKa (conjugate acid) | 8.31 | [1] |

| Stability | Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents. | [1] |

Synthesis and Purification

Synthesis of this compound

This compound is typically synthesized via the reaction of allyl chloride with ammonia (B1221849) under elevated temperature and pressure.[1][4] This reaction also produces monoallylamine and diallylamine (B93489) as byproducts.[1]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Allyl chloride (98% by weight)

-

Aqueous ammonia/methanol solution (12% by weight)

-

Paraformaldehyde (92% by weight)

-

Aqueous hydroxylamine (B1172632) sulfate (B86663) solution (24% by weight)

-

Sulfuric acid (35% by weight)

-

Aqueous sodium hydroxide (B78521) solution (27% by weight)

-

Stainless steel autoclave

-

-

Procedure:

-

Charge a stainless steel autoclave with 3.91 parts by weight of allyl chloride, 4.89 parts by weight of paraformaldehyde, and 28.4 parts by weight of an aqueous 12 wt% ammonia/methanol solution.[4]

-

Stir the mixture at 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour to facilitate the reaction.[4]

-

After the reaction, add 51.3 parts by weight of an aqueous 24 wt% hydroxylamine sulfate solution and 22.7 parts by weight of 35 wt% sulfuric acid to the reaction mixture to adjust the pH to 0.8.[4] Stir the mixture at 40°C for 30 minutes.[4]

-

Subsequently, add 61.3 parts by weight of an aqueous 27 wt% sodium hydroxide solution to adjust the pH to 13.[4]

-

The resulting mixture contains allylamine (B125299), diallylamine, and this compound, which can be separated by fractional distillation.[4][5]

-

-

Note: This protocol primarily yields allylamine, with smaller amounts of diallylamine and this compound.[4] To increase the yield of this compound, the reaction conditions, such as the molar ratio of reactants, can be adjusted.

Purification

Purification of this compound is typically achieved by fractional distillation.[5] Due to its basic nature, drying agents such as solid potassium hydroxide or sodium hydroxide can be used to remove residual water before distillation.[6]

Experimental Protocol: Purification by Fractional Distillation

-

Materials:

-

Crude this compound

-

Solid potassium hydroxide or sodium hydroxide

-

Distillation apparatus with a fractionating column

-

-

Procedure:

-

Dry the crude this compound over solid potassium hydroxide or sodium hydroxide for several hours to remove water.[6]

-

Filter the dried amine into a distillation flask.

-

Set up a fractional distillation apparatus.

-

Carefully heat the distillation flask. Collect the fraction that distills at the boiling point of this compound (150-151 °C).

-

Reactivity and Applications

The presence of both a tertiary amine and three reactive allyl groups makes this compound a versatile reagent in organic synthesis.

Organic Synthesis

This compound serves as a key building block for the synthesis of various organic compounds.

-

Synthesis of Quinolines: this compound reacts with primary aromatic amines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines.[1][7]

-

Synthesis of Organometallic Compounds: It undergoes hydrozirconation followed by transmetalation with germanium tetrachloride to produce 1-aza-5-germa-5-chlorobicyclo[3.3.3]undecane.[1][8] This intermediate can be further functionalized by reacting with Grignard or organolithium reagents.[1]

-

Cycloaddition Reactions: this compound participates in cycloaddition reactions with fluorinated 1,3,4-oxadiazoles to yield octahydro-2,7-methanofuro[3,2-c]pyridines.[1][9]

Polymer Chemistry

This compound is widely used in the field of polymer chemistry.

-

Cross-linking Agent: It is employed as a cross-linking agent in the production of polymers and resins, enhancing their mechanical and thermal properties.[1]

-

Catalyst and Initiator: this compound can act as a catalyst in the production of polyesters and as an initiator for the polymerization of butadiene.[1]

-

Intermediate for Ion-Exchange Resins: It serves as an intermediate in the synthesis of ion-exchange resins.[1]

Drug Development and Pharmaceuticals

While not a drug itself, this compound is a useful intermediate in the synthesis of pharmaceutical compounds.[10] Its reactive functional groups allow for the construction of complex molecular architectures found in some active pharmaceutical ingredients.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the allyl groups. The spectrum typically shows multiplets for the vinyl protons and a doublet for the methylene (B1212753) protons adjacent to the nitrogen.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The spectrum will show distinct signals for the methylene carbons attached to the nitrogen and the vinyl carbons of the allyl groups.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ (ppm) | δ (ppm) |

| ~5.8 (m, 3H, -CH=CH₂) | ~135 (C=C H₂) |

| ~5.1 (m, 6H, -CH=CH ₂) | ~116 (C =CH₂) |

| ~3.1 (d, 6H, -N-CH ₂-) | ~56 (-N-C H₂-) |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

As a tertiary amine, the IR spectrum of this compound does not show the characteristic N-H stretching bands typically seen for primary and secondary amines.[11] Key absorption bands include:

-

C-H stretching (sp²): ~3080 cm⁻¹

-

C-H stretching (sp³): ~2980-2800 cm⁻¹

-

C=C stretching: ~1645 cm⁻¹

-

C-N stretching: ~1150 cm⁻¹

-

=C-H bending (out-of-plane): ~995 and 915 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 137. The fragmentation pattern is dominated by the cleavage of the C-C bond beta to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion.[12]

Safety and Handling

This compound is a flammable liquid and is corrosive.[1] It is also toxic if inhaled, ingested, or in contact with skin.[13]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] All equipment used when handling the product must be grounded to prevent static discharge.[13]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. Store separately from strong oxidizing agents and acids.[1]

-

First Aid:

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.

-

In all cases of exposure, seek immediate medical attention.

-

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from Allyl Chloride and Ammonia.

Ruthenium-Catalyzed Quinoline Synthesis

Caption: Ruthenium-Catalyzed Synthesis of 2-Ethyl-3-methylquinolines.

Conclusion

This compound (CAS No. 102-70-5) is a highly versatile and reactive chemical intermediate with significant applications in organic synthesis and polymer chemistry. Its unique trifunctional nature allows for the construction of complex molecular structures, making it a valuable tool for researchers and scientists. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling procedures, equipping professionals with the necessary knowledge for its effective utilization in their research and development endeavors. The detailed experimental protocols and spectroscopic data further serve as a practical resource for laboratory applications.

References

- 1. - Ataman Kimya [atamanchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H15N | CID 7617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN1962607A - Method for synthesizing allylamine using transfer line reactor - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 9. CYCLOADDITION OF FLUORINATED OXADIAZOLES WITH this compound | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. atamankimya.com [atamankimya.com]

Triallylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Triallylamine is a versatile tertiary amine with the chemical formula C9H15N.[1][2][3] Its unique structure, featuring a central nitrogen atom bonded to three allyl groups, imparts a combination of nucleophilic and olefinic properties, making it a valuable building block in a wide array of chemical transformations. This guide provides an in-depth overview of this compound, including its fundamental properties, synthesis, and key applications in research and development, with a particular focus on its role in polymerization and as a precursor to complex organic molecules.

Core Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic fish-like or amine-like odor.[2][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C9H15N | [1][2][3] |

| Molecular Weight | 137.22 g/mol | [2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Odor | Fish-like, amine-like | [2][4] |

| Density | 0.809 g/cm³ at 20 °C | [1] |

| Boiling Point | 155-156 °C | |

| Melting Point | -70 °C | [3] |

| Flash Point | 30.6 °C | [3] |

| Solubility in Water | Slightly soluble | |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, acetone, and benzene | |

| CAS Number | 102-70-5 | [3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of allyl chloride with ammonia (B1221849) under elevated temperature and pressure.[1] This reaction typically produces a mixture of monoallylamine, diallylamine, and this compound, which are then separated by distillation. The formation of this compound is the result of the sequential alkylation of the ammonia nitrogen atom by three molecules of allyl chloride.

A general representation of the synthesis is as follows:

Caption: Synthesis of this compound from Ammonia and Allyl Chloride.

Experimental Protocol: Synthesis of Allylamines

Materials:

-

Allyl chloride

-

Aqueous ammonia

-

Catalyst (e.g., cuprous chloride)[6]

-

Solvent (e.g., methanol, water)

General Procedure:

-

A mixture of the catalyst, solvent, and aqueous ammonia is prepared and blended evenly.[5]

-

This mixture and allyl chloride are pumped into a pipe reactor at a controlled rate.[5]

-

The ammonolysis reaction is carried out at a temperature of 40-80°C and a pressure of approximately 3.0 MPa for a residence time of 5-20 minutes.[5]

-

The resulting product stream contains a mixture of monoallylamine, diallylamine, and this compound, along with unreacted starting materials and byproducts.[5]

-

Sodium hydroxide (B78521) solution is added to the reaction mixture to neutralize the ammonium (B1175870) chloride formed.[5]

-

The product mixture is then subjected to rectification to separate the different allylamines. Fractions are collected at their respective boiling points.[5]

Applications in Research and Development

This compound's trifunctional nature makes it a valuable monomer and intermediate in various applications, including polymer chemistry and the synthesis of fine chemicals and pharmaceuticals.

Polymer Chemistry

This compound can undergo polymerization through its allyl groups, although it is known to be challenging via conventional free-radical methods due to degradative chain transfer.[7] However, under specific conditions, such as using ionizing radiation, polymerization can be achieved.[8] The resulting polymers have applications in areas such as ion-exchange resins and as crosslinking agents for superabsorbent polymers.

Caption: General Scheme of this compound Polymerization.

Organic Synthesis

This compound serves as a precursor in various organic transformations, leveraging the reactivity of both the tertiary amine and the allyl groups.

This compound can be employed in ruthenium-catalyzed reactions with anilines and aldehydes to synthesize substituted quinolines.[9] This three-component reaction provides an efficient route to this important class of heterocyclic compounds, which are prevalent in many biologically active molecules. The reaction is believed to proceed through the initial formation of an imine from the aniline (B41778) and aldehyde, followed by a deaminative coupling and annulation with this compound.[9]

Caption: Ruthenium-Catalyzed Synthesis of Quinolines using this compound.

The allyl groups of this compound can undergo hydrozirconation with reagents like Schwartz's reagent (zirconocene hydrochloride), followed by transmetalation.[3][10] This sequence generates organozinc or other organometallic species that can then be used in subsequent carbon-carbon bond-forming reactions, such as additions to imines to form allylic amines.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[11] It is also corrosive and can cause severe skin and eye irritation.[12] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in polymer science and organic synthesis. Its unique combination of a tertiary amine and three reactive allyl groups provides a platform for the construction of a diverse range of molecular architectures. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full potential in the creation of novel and functional molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H15N | CID 7617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CN1962607A - Method for synthesizing allylamine using transfer line reactor - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. www-pub.iaea.org [www-pub.iaea.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Microwave Chemistry: Hydrozirconation, Ring-Closing Metathesis, Hydration of Alkynes, Nucleophilic Aromatic Substitution [organic-chemistry.org]

- 11. atamankimya.com [atamankimya.com]

- 12. This compound CAS#: 102-70-5 [m.chemicalbook.com]

In-depth Technical Guide on the Solubility of Triallylamine in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of triallylamine in aqueous and organic media. A critical review of existing data reveals significant discrepancies in reported aqueous solubility, which are addressed herein. While quantitative data for organic solvents are scarce, this guide furnishes qualitative solubility information and outlines a detailed experimental protocol for its precise determination. Furthermore, a procedural workflow for the utilization of this compound as a cross-linking agent in the synthesis of ion-exchange resins is presented, complete with a corresponding visualization. This document is intended to serve as a crucial resource for laboratory professionals requiring accurate solubility data and procedural guidance for the effective application of this compound.

Introduction

This compound (C₉H₁₅N) is a tertiary amine characterized by the presence of three allyl groups attached to a central nitrogen atom. This structure imparts unique reactivity, making it a valuable intermediate in various organic syntheses, including the production of polymers, resins, and pharmaceuticals.[1][2] A thorough understanding of its solubility in different solvent systems is paramount for its effective use in synthesis, purification, and formulation development. This guide aims to consolidate and clarify the available solubility data for this compound and to provide practical experimental methodologies for its determination.

Solubility of this compound

Solubility in Water

There is a significant and noteworthy discrepancy in the publicly available data regarding the solubility of this compound in water. Reputable databases such as PubChem and the National Oceanic and Atmospheric Administration (NOAA) cite a solubility of 2.5 mg/mL at or near room temperature, a value attributed to a 1992 report from the National Toxicology Program (NTP).[3][4][5] This value suggests that this compound is slightly soluble in water.

In stark contrast, several chemical suppliers and databases report a water solubility of 250 g/100 mL , which would indicate that this compound is highly soluble, or even miscible with water.[6][7][8] This latter value is orders of magnitude different from the former and its primary source is not readily identifiable.

Given this substantial conflict, and the qualitative descriptions of this compound as "insoluble in water" or "slightly soluble in water" found in other sources, the lower value of 2.5 mg/mL is likely the more reliable figure.[1][9][10] The higher value may be an error in transcription or data entry in the databases that report it. For critical applications, it is strongly recommended that the aqueous solubility of this compound be experimentally verified.

Solubility in Organic Solvents

Quantitative solubility data for this compound in organic solvents is not widely available in peer-reviewed literature or chemical databases. However, it is qualitatively described as being soluble in a range of common organic solvents.[4][9]

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | Formula | Type | Solubility |

| Water | H₂O | Aqueous | 2.5 mg/mL (Slightly Soluble)[3][4][5] See Note 1 |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[4][9] |

| Methanol (B129727) | CH₃OH | Polar Protic | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[4][9] |

| Toluene | C₇H₈ | Non-polar | Data not available |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble[4][9] |

| Benzene | C₆H₆ | Non-polar | Soluble[4][9] |

Note 1: As detailed in section 2.1, a highly conflicting value of 250 g/100 mL is also reported by some sources. The 2.5 mg/mL value is considered more likely to be accurate.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are provided.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a substance in water.

Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or Mass Spectrometry (GC-MS))

Procedure:

-

Add an excess amount of this compound to a known volume of water in a glass vial.

-

Seal the vial tightly to prevent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for phase separation.

-

Carefully withdraw a sample from the aqueous phase using a pipette, ensuring no undissolved this compound is taken.

-

To further ensure the removal of any undissolved droplets, centrifuge the sample.

-

Filter the supernatant through a syringe filter.

-

Accurately dilute the filtered aqueous solution with a suitable solvent (e.g., methanol or ethanol) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-NPD or GC-MS.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

Determination of Solubility in Organic Solvents (Isothermal Gravimetric Method)

This protocol is suitable for determining the solubility of a liquid amine in various organic solvents.

Materials:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

Procedure:

-

Add an excess of this compound to a known volume of the organic solvent in a vial.

-

Seal the vial and place it in a temperature-controlled shaker or water bath at the desired temperature.

-

Agitate the mixture for 24-48 hours to ensure equilibrium.

-

Allow the mixture to settle for at least 24 hours at the constant temperature.

-

Carefully transfer a known volume of the saturated supernatant to a pre-weighed flask.

-

Determine the mass of the flask and the saturated solution.

-

Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

-

Once the solvent is removed, re-weigh the flask containing the this compound residue.

-

The mass of the dissolved this compound can be determined by the difference in weight.

-

Calculate the solubility in g/100 mL.

Application Workflow: this compound as a Cross-linking Agent

This compound is utilized as a cross-linking agent in the synthesis of polymers, such as ion-exchange resins. The allyl groups can participate in polymerization reactions, creating a three-dimensional network structure that enhances the mechanical and thermal stability of the polymer.[2][11][12][13]

The following diagram illustrates a generalized workflow for the synthesis of a cross-linked polymer using this compound.

Caption: Generalized workflow for the synthesis of a cross-linked polymer using this compound.

Conclusion

The solubility of this compound is a critical parameter for its application in research and industry. While there is a significant discrepancy in the reported aqueous solubility, the most credible data suggests it is slightly soluble in water at approximately 2.5 mg/mL. Qualitatively, this compound is soluble in common organic solvents like ethanol, diethyl ether, and acetone. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a reliable methodology for their determination. The visualized workflow for its use as a cross-linking agent provides a clear procedural overview for polymer synthesis applications. It is recommended that researchers critically evaluate the source of solubility data and, when necessary, perform their own determinations to ensure the accuracy required for their specific applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | C9H15N | CID 7617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound at Best Prices in Zouping [tradebrio.com]

- 7. This compound CAS#: 102-70-5 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. - Ataman Kimya [atamanchemicals.com]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. ebeammachine.com [ebeammachine.com]

Reactivity of Allyl Groups in Triallylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triallylamine, a tertiary amine featuring three reactive allyl groups, serves as a versatile building block in organic synthesis and polymer chemistry. The presence of these unsaturated functionalities, coupled with the nucleophilic nitrogen atom, imparts a rich and varied reactivity profile to the molecule. This technical guide provides a comprehensive overview of the reactivity of the allyl groups in this compound, focusing on key transformations including polymerization, oxidation, hydroformylation, and various addition reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Polymerization of this compound

The allyl groups of this compound readily participate in polymerization reactions, primarily through free-radical pathways, to form cross-linked polymers. These polymers have applications as ion-exchange resins and crosslinking agents.[1][2] However, the polymerization of allylic compounds, including this compound, can be challenging due to degradative chain transfer, which often results in low molecular weight products.[3][4] The use of high-energy radiation or specific initiators can overcome these limitations to produce higher molecular weight polymers.[3]

Free-Radical Polymerization

Free-radical polymerization of this compound is typically carried out using its salt form, such as this compound hydrochloride, in aqueous solutions.[3] Irradiation with gamma rays is an effective method for initiating polymerization.[3]

Experimental Protocol: Radiation-Induced Precipitation Polymerization of this compound Hydrochloride [3]

-

Monomer Salt Preparation: this compound is neutralized with a strong acid, such as hydrochloric acid, to form the corresponding salt. For example, an aqueous solution of this compound hydrochloride (e.g., 75% w/v) is prepared.[3]

-

Reaction Setup: The monomer salt solution is placed in a suitable reaction vessel. For precipitation polymerization, a binary solvent system such as water-acetone can be used.[3]

-

Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization.[3]

-

Irradiation: The reaction mixture is exposed to a high-energy radiation source, such as a Cobalt-60 gamma source, at a controlled temperature (e.g., 10-40 °C).[3]

-

Isolation: The resulting polymer precipitates from the solution and is isolated by filtration, washed, and dried.[3]

Quantitative Data: Radiation-Induced Polymerization of this compound Salts [3]

| Monomer Salt | Solvent System | Radiation Dose (Mrad) | Polymer Yield (%) |

| This compound Hydrochloride | Water | 1.0 | High |

| This compound Hydrochloride | Water-Acetone | 1.0 | High |

| This compound Sulfate | Water | 1.0 | High |

| This compound Nitrate | Water | 1.0 | High |

| This compound Phosphate | Water | 1.0 | High |

| This compound Trichloroacetate | Water | 1.0 | High |

Note: Specific yield percentages were not detailed in the source but were described as "high."

Logical Relationship: Free-Radical Polymerization of this compound

Caption: Free-radical polymerization of this compound.

Oxidation of the Allyl Groups

The double bonds of the allyl groups in this compound are susceptible to oxidation by various oxidizing agents. The reaction products depend on the specific reagent and reaction conditions employed.

Permanganate (B83412) Oxidation

Hypothetical Experimental Protocol: Permanganate Oxidation of this compound

-

Reaction Setup: this compound is dissolved in a suitable solvent that is inert to oxidation, such as a mixture of t-butanol and water.

-

Reagent Addition: A solution of potassium permanganate is added dropwise to the this compound solution at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The reaction progress is monitored by the disappearance of the purple color of the permanganate ion.

-

Workup: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite). The manganese dioxide precipitate is removed by filtration.

-

Product Isolation: The organic products are extracted from the aqueous phase and purified by chromatography or distillation.

Expected Products: Depending on the stoichiometry and reaction conditions, the oxidation could potentially yield a mixture of products, including aldehydes, carboxylic acids, and potentially N-oxides.

Reaction Pathway: Permanganate Oxidation of an Allyl Group

Caption: Permanganate oxidation of an allyl group.

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. This reaction is a cornerstone of industrial chemistry for the production of aldehydes.[9] While direct experimental data for the hydroformylation of this compound is limited in the provided search results, studies on analogous systems with trialkylamines as ligands or additives for rhodium catalysts provide valuable insights.[10] The presence of the amine can influence the catalyst's activity and selectivity.[10]

Experimental Protocol: Rhodium/Trialkylamine-Catalyzed Reductive Hydroformylation of an Alkene (Adapted for this compound as a Substrate) [10]

-

Catalyst Preparation: A rhodium precursor, such as Rh(acac)(CO)₂, is used.

-

Reaction Setup: The reaction is carried out in a high-pressure autoclave. A biphasic system, for example, using an ionic liquid and a nonpolar organic solvent like heptane, can be employed to facilitate catalyst recycling.[10] this compound would serve as the substrate.

-

Reaction Conditions: The autoclave is charged with the substrate, solvent, and catalyst. It is then pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas) to a specific pressure (e.g., 20-80 bar) and heated to the desired temperature (e.g., 80-120 °C).[10]

-

Product Analysis: After the reaction, the products are analyzed by gas chromatography (GC) to determine the conversion and the distribution of linear and branched aldehydes.

Quantitative Data: Influence of Trialkylamines on Rhodium-Catalyzed Reductive Hydroformylation of Methyl 10-undecenoate [10]

| Trialkylamine | Conversion (%) | Aldehyde Yield (%) | Alcohol Yield (%) | Isomerization (%) | Saturation (%) |

| Triethylamine | >85 | 20 | 57 | 6 | 7 |

| Tributylamine | >85 | 28 | 48 | 10 | 12 |

| Trihexylamine | >85 | 50 | 30 | 12 | 15 |

| Trioctylamine | >85 | 62 | 12 | 16 | 20 |

| Tridodecylamine | >85 | 61 | 0 | 14 | 25 |

This data illustrates the effect of the amine structure on the product distribution in a related system.

Reaction Pathway: Hydroformylation of an Allyl Group

References

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US3619394A - this compound polymerization - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Oxidation by permanganate: synthetic and mechanistic aspects | Semantic Scholar [semanticscholar.org]

- 7. Mechanism of permanganate oxidation of aliphatic amines - UBC Library Open Collections [open.library.ubc.ca]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rhodium/Trialkylamines Catalyzed Reductive Hydroformylation in Ionic Liquid/Heptane Medium: An Unexpected Concept for Catalyst Recycling in Batch and Continuous Flow Processes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Chemistry of Tertiary Allylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tertiary allylamines are a significant class of organic compounds characterized by a nitrogen atom bonded to three organic substituents, at least one of which is an allyl group (CH₂=CHCH₂-). This structural motif is a cornerstone in various fields, most notably in medicinal chemistry, where it is integral to the structure of several key antifungal agents.[1] The unique reactivity of the allyl group, combined with the properties of the tertiary amine, imparts these molecules with distinct chemical and biological characteristics. This guide provides an in-depth exploration of the fundamental chemistry of tertiary allylamines, including their synthesis, physicochemical properties, reactivity, and their mechanism of action in drug development.

I. Physicochemical and Spectroscopic Properties